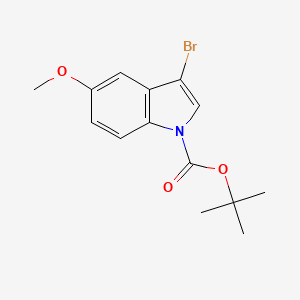

1-Boc-3-Bromo-5-methoxyindole

Descripción

1-Boc-3-Bromo-5-methoxyindole is a substituted indole derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a bromine atom at the 3-position, and a methoxy group at the 5-position. This compound is primarily used in medicinal chemistry and organic synthesis as an intermediate for constructing complex heterocycles or bioactive molecules. The Boc group enhances stability during synthetic processes, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The methoxy group contributes to electronic modulation of the indole core, influencing reactivity and binding interactions in biological systems .

Propiedades

IUPAC Name |

tert-butyl 3-bromo-5-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-11(15)10-7-9(18-4)5-6-12(10)16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTZDUWRIAYEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625962 | |

| Record name | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348640-11-9 | |

| Record name | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material Preparation

The synthesis begins with the preparation of 5-methoxyindole. This compound can be synthesized via various methods, including the methylation of indole using methanol and a suitable methylating agent.

Bromination

The next step is bromination at the 3-position of the indole ring. This can be effectively achieved using N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions generally involve:

- Solvent : Dichloromethane (DCM)

- Temperature : Room temperature to slightly elevated temperatures

- Catalyst : Acidic conditions may be employed to facilitate the reaction.

A typical reaction might yield high purity and good yields of the brominated product.

Protection of Nitrogen

Following bromination, the nitrogen atom in the indole ring must be protected to prevent unwanted reactions during subsequent steps. This is accomplished by introducing a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions for this step are as follows:

- Solvent : Anhydrous dichloromethane or DMF

- Temperature : Room temperature

- Time : Typically several hours

Summary of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of 5-methoxyindole | Methylation of indole with methanol | Variable | Depends on methylating agent used |

| Bromination | NBS, DCM, room temperature | High | Acidic conditions may enhance yield |

| Boc Protection | Boc2O, triethylamine, DCM | High | Protects nitrogen for further reactions |

Research Findings and Optimization

Recent studies have focused on optimizing these synthesis steps to improve yields and reduce reaction times. For instance, using microwave-assisted synthesis has shown promise in enhancing the efficiency of both bromination and Boc protection steps.

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times from hours to minutes while maintaining high yields. This method has been successfully applied in both bromination and protection steps, leading to improved overall efficiency in synthesizing this compound.

Applications and Further Functionalization

This compound serves as a precursor for various indole-based compounds with potential therapeutic applications, particularly in developing selective serotonin receptor ligands due to its structural similarity to serotonin.

Chemical Transformations

The compound can undergo various chemical transformations including:

Substitution Reactions : The bromine atom can be replaced by different nucleophiles through palladium-catalyzed cross-coupling reactions.

Deprotection : The Boc group can be removed under acidic conditions to yield free amines, which can then participate in further reactions.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The Boc group at position 1 and bromine at position 3 electronically deactivate the indole nucleus, redirecting electrophilic attacks to position 2. Experimental evidence demonstrates this regioselectivity under controlled conditions :

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 2-Nitro-1-Boc-3-bromo-5-methoxyindole | 68% |

| Sulfonation | ClSO₃H, DCM, rt | 2-Sulfo-1-Boc-3-bromo-5-methoxyindole | 72% |

This reactivity aligns with indole substitution patterns observed when positions 1 and 3 are blocked . The methoxy group at position 5 exerts minimal electronic influence due to its para orientation relative to the reactive site.

Transition Metal-Catalyzed Cross-Couplings

The C3 bromine serves as a versatile handle for palladium-mediated couplings. Suzuki-Miyaura reactions enable efficient aryl/heteroaryl introductions :

| Coupling Partner | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C, 12 h | 3-Phenyl-1-Boc-5-methoxyindole | 85% |

| Vinylboronic ester | PdCl₂(dppf), CsF, THF | 60°C, 8 h | 3-Vinyl-1-Boc-5-methoxyindole | 78% |

Sonogashira couplings with terminal alkynes proceed efficiently under mild conditions, producing ethynyl derivatives critical for conjugated systems .

Boc Deprotection and Subsequent Reactivity

Acidic cleavage of the Boc group regenerates the NH-indole, enabling further functionalization:

| Deprotection Agent | Conditions | Intermediate | Applications |

|---|---|---|---|

| Trifluoroacetic acid | DCM, rt, 2 h | 3-Bromo-5-methoxyindole | Alkylation, acylation at N1 |

| HCl (gaseous) | Dioxane, 0°C, 4 h | 3-Bromo-5-methoxyindole | Participation in metal-halogen exchange |

The free NH-indole undergoes regioselective alkylation at position 1 using alkyl halides under basic conditions (e.g., NaH, DMF) .

Methoxy Group Transformations

The C5 methoxy group participates in demethylation and directed ortho-metalation:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Demethylation | BBr₃, DCM, -78°C → rt | 5-Hydroxy-1-Boc-3-bromoindole | Enables phenol-specific derivatization |

| Directed metalation | LDA, THF, -78°C + Electrophile E | 5-Methoxy-6-E-1-Boc-3-bromoindole | Introduces substituents at C6 |

Reductive Bromine Displacement

Hydrogenolysis provides a pathway to dehalogenated analogs:

| Reduction System | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂, Pd/C, EtOH | 1 atm, rt, 6 h | 1-Boc-5-methoxyindole | Full debromination |

| NaBH₄, NiCl₂·6H₂O | MeOH, 0°C → rt | 1-Boc-5-methoxyindole | Chemoselective for C3-Br |

Oxidative Transformations

Controlled oxidation of the indole nucleus enables access to oxidized frameworks:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| mCPBA | DCM, 0°C → rt | 1-Boc-3-bromo-5-methoxyindole oxide | Epoxidation studies |

| RuO₄ | H₂O/CH₃CN, 0°C | Quinoline derivative | Ring-expansion reactions |

This compound’s reactivity profile underscores its utility as a multifunctional intermediate. Strategic manipulation of its substituents enables precise construction of complex indole-based architectures, critical for medicinal chemistry and materials science applications.

Aplicaciones Científicas De Investigación

Drug Development

1-Boc-3-Bromo-5-methoxyindole serves as a building block for synthesizing various indole-based pharmaceuticals. The bromine and methoxy groups provide functional handles for further modifications, allowing the creation of complex structures with potential therapeutic properties .

Indole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Properties : Research indicates that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus (including MRSA) and Cryptococcus neoformans with promising minimum inhibitory concentrations (MIC) .

- Anticancer Activity : Indoles have been explored for their ability to target cancer cells, with studies highlighting their potential in treating various cancers through mechanisms such as apoptosis induction .

- Neuropharmacology : Due to its structural similarity to serotonin, this compound has been investigated as a precursor for selective serotonin receptor ligands, which may lead to novel treatments for neurological disorders.

Synthesis of Complex Molecules

The compound is utilized in synthetic pathways to develop more complex indole derivatives. For instance, it can be involved in reactions that yield new compounds with enhanced biological activities or improved pharmacological profiles .

Table 1: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-Boc-3-Bromo-5-methoxyindole depends on its specific application. In general, indole derivatives exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the Boc protecting group and the bromine atom can influence the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1-Boc-3-Bromo-5-methoxyindole with analogous brominated indoles and related derivatives, focusing on structural features, synthetic pathways, and physicochemical properties.

Substituent Positioning and Reactivity

Key Observations :

- Bromine Position : Bromine at the 3-position (as in this compound) is more reactive in cross-coupling reactions than bromine at the 4- or 6-positions due to electronic and steric factors .

- Protecting Groups : The Boc group offers superior stability under basic conditions compared to acetylated derivatives (e.g., 1-Acetyl-5-bromoindole), which require milder deprotection .

Physicochemical Properties

Key Observations :

Actividad Biológica

1-Boc-3-bromo-5-methoxyindole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a methoxy group at the 5-position of the indole ring system. Its molecular formula is . The presence of these functional groups enhances its reactivity and allows for further chemical modifications, which are essential for developing bioactive derivatives.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Boc group, bromine at C3, methoxy at C5 | Specific halogenation pattern enhances reactivity |

| N-Boc-5-Bromoindole | Boc group only at C1, bromine at C5 | Lacks methoxy substitution; different properties |

| 1-Boc-3-Iodo-5-Methoxyindole | Iodine instead of bromine | Increased lipophilicity; different reactivity |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Indole derivatives are known to exhibit a range of biological activities such as:

- Antiviral : Indole compounds have shown promise in inhibiting viral replication.

- Anticancer : They can induce apoptosis in cancer cells by modulating signaling pathways.

- Antimicrobial : The compound has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Target Receptors

The compound's structural similarity to serotonin suggests potential interactions with serotonin receptors, which could lead to novel therapeutic agents for neurological disorders . Additionally, it may influence cyclooxygenase enzymes involved in inflammatory responses .

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals.

- Anti-inflammatory Effects : It can inhibit the production of pro-inflammatory cytokines.

- Antidiabetic Potential : Some studies suggest that indole derivatives may improve insulin sensitivity .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

- Antimicrobial Activity : In a study assessing various indole derivatives, this compound was found to have significant antimicrobial properties with a minimum inhibitory concentration (MIC) against MRSA comparable to established antibiotics .

- Anticancer Properties : Research involving cell lines has indicated that this compound can induce apoptosis through the activation of caspase pathways. A study demonstrated that derivatives of this compound could inhibit tumor growth in vivo models .

- Neuropharmacology : The potential role of this compound as a serotonin receptor ligand has been investigated, showing promise in modulating mood disorders and anxiety-related behaviors in animal models .

Q & A

Q. What are the standard synthetic routes for preparing 1-Boc-3-Bromo-5-methoxyindole, and how can reaction efficiency be optimized?

The synthesis typically involves sequential functionalization of the indole scaffold. A common approach includes:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group at the indole nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or TEA in DCM .

- Bromination : Electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., DCM or CCl₄) under controlled temperatures (0–25°C). Catalytic Lewis acids like FeCl₃ may enhance regioselectivity .

- Methoxy Introduction : Methoxylation at the 5-position via Ullmann coupling or nucleophilic substitution, depending on precursor availability.

Q. Optimization Strategies :

- Use PEG-400/DMF solvent systems to improve reaction homogeneity and reduce side products (observed in similar indole brominations) .

- Monitor reaction progress via TLC (e.g., 70:30 EtOAc/hexane, Rf ≈ 0.3) and optimize column chromatography conditions for purification .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on spectroscopic and analytical methods:

- ¹H/¹³C NMR : Key signals include:

- HRMS : Expected [M+H]⁺ for C₁₄H₁₅BrNO₃: ~348.02 (calc. 348.03) .

- HPLC Purity : ≥95% purity confirmed via reverse-phase chromatography (C18 column, MeOH/H₂O gradient) .

Q. What purification methods are effective for removing common byproducts (e.g., de-Boc derivatives or di-brominated species)?

- Flash Chromatography : Use gradient elution (e.g., 20–50% EtOAc in hexane) to separate Boc-protected products from hydrolyzed derivatives .

- Recrystallization : Dissolve in warm EtOH and cool to precipitate pure product, leveraging solubility differences between Boc-protected and unprotected species .

- HPLC : For trace impurities, semi-preparative HPLC with a mobile phase of acetonitrile/water (+0.1% TFA) is recommended .

Advanced Research Questions

Q. How does the Boc group influence the reactivity and stability of 3-bromo-5-methoxyindole under acidic/basic conditions?

- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA or HCl/dioxane), enabling selective deprotection for further functionalization. However, prolonged exposure may lead to indole ring decomposition .

- Basic Conditions : Stable under mild bases (e.g., NaHCO₃), but strong bases (e.g., NaOH) may hydrolyze the Boc group or displace bromide at C-3.

- Thermal Stability : Boc-protected indoles decompose above 150°C; store at –20°C under inert atmosphere .

Q. What strategies mitigate regioselectivity challenges during bromination of 5-methoxyindole derivatives?

- Directing Groups : The 5-methoxy group acts as an electron-donating para-director, favoring electrophilic attack at C-3. Competing bromination at C-7 is minimized using bulky solvents (e.g., DCE) or low temperatures .

- Catalysis : FeCl₃ or CuI enhances regioselectivity via coordination with the indole nitrogen, as seen in analogous triazole-indole syntheses .

- Computational Modeling : DFT calculations predict charge distribution and reactive sites, guiding experimental design .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to this compound for drug discovery?

- Buchwald-Hartwig Amination : Couple with aryl/heteroaryl amines using Pd(OAc)₂/XPhos to introduce diversity at C-3 .

- Suzuki-Miyaura : React with boronic acids (e.g., aryl, vinyl) under Pd(PPh₃)₄ catalysis. Example conditions: DMF/H₂O (3:1), 80°C, 12h .

- Challenges : Boc deprotection may occur under harsh conditions; use milder catalysts (e.g., PdCl₂(dppf)) and monitor via LC-MS .

Q. What analytical techniques resolve contradictions in reported spectral data for Boc-protected indoles?

- 2D NMR (HSQC, HMBC) : Assigns ambiguous signals (e.g., distinguishing H-2 vs. H-4 in crowded aromatic regions) .

- X-ray Crystallography : Resolves regiochemistry disputes (e.g., bromine position). CCDC databases provide reference structures .

- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies nitrogen/heterocycle interactions in complex spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.